molecular formula C12H16N2O B12111349 1-(2-Isopropoxyethyl)-1h-benzimidazole

1-(2-Isopropoxyethyl)-1h-benzimidazole

Cat. No.: B12111349
M. Wt: 204.27 g/mol
InChI Key: HRRGDKJFVIFTQK-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyethyl)-1H-benzimidazole is a benzimidazole derivative featuring an isopropoxyethyl substituent at the N1 position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-propan-2-yloxyethyl)benzimidazole

InChI

InChI=1S/C12H16N2O/c1-10(2)15-8-7-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

HRRGDKJFVIFTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)-1h-benzimidazole typically involves the reaction of benzimidazole with 2-isopropoxyethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-(2-Isopropoxyethyl)-1h-benzimidazole may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyethyl)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the isopropoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Isopropoxyethyl)-1h-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxyethyl)-1h-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of benzimidazoles is highly dependent on substituents at the N1 and C2 positions. Below is a comparative analysis of key analogs:

Compound Substituents Key Findings Reference
PPTMB N1: 3,4,5-Trimethoxybenzyl; C2: Phenyl, pyrrolidinyl Inhibits prostate cancer cells via microtubule disruption and JNK activation. 10x selectivity for cancer cells vs. normal cells.
Morpholine Derivatives N1: 2-(Morpholin-4-yl)ethyl; C2: Varied aryl groups (e.g., 4-Cl, 4-F, 4-OCH₃) Synthesized with high yields (63–81%); characterized by NMR and HRMS. Biological activity not detailed in evidence.
FLAP Inhibitor N1: 2-Chlorobenzyl; C2: 1-(4-Isobutylphenyl)ethyl Inhibits leukotriene biosynthesis (IC₅₀ = 0.31 mM). Optimized derivatives show IC₅₀ = 0.12–0.19 mM.
S5 (Isatin-Benzimidazole Hybrid) N1: 1H-Benzimidazolylmethyl; C2: Indole-2,3-dione Exhibits antineoplastic activity in HeLa cells and antioxidant properties.
2-(4-Methoxyphenyl)-1-Benzyl Derivative N1: Benzyl; C2: 4-Methoxyphenyl Structural data confirmed; biological activity not reported.
Key Observations:
  • N1 Substituents: PPTMB’s 3,4,5-trimethoxybenzyl group enhances anticancer activity by promoting microtubule disruption and JNK pathway activation . Morpholine derivatives (e.g., 2b–2g) feature a polar morpholine group, which may improve solubility compared to the lipophilic isopropoxyethyl group in the target compound .
  • C2 Substituents :

    • Aryl groups (e.g., 4-Cl, 4-F in morpholine derivatives) influence electronic properties and binding affinity.
    • Hybrid structures like S5 combine benzimidazole with indole-2,3-dione, enabling dual antioxidant and anticancer effects .

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